An In-depth Technical Guide to the Chemical Properties and Applications of 3-Fluorophenylsulfur Pentafluoride
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Fluorophenylsulfur Pentafluoride
Abstract
The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in the fields of medicinal chemistry, agrochemicals, and materials science, earning the moniker of a "super-trifluoromethyl group".[1][2] This is attributed to its unique combination of properties, including high thermal and chemical stability, strong electron-withdrawing nature, and significant lipophilicity.[1][2] This guide provides a comprehensive technical overview of 3-Fluorophenylsulfur pentafluoride, a key building block in the synthesis of advanced SF₅-functionalized molecules. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug development professionals. This document aims to serve as a valuable resource for researchers and scientists looking to leverage the unique characteristics of the SF₅ moiety in their work.
The Emergence of the Pentafluorosulfanyl Group: A Paradigm Shift in Molecular Design
The strategic incorporation of fluorine-containing functional groups has long been a cornerstone of modern molecular design, revolutionizing the properties of pharmaceuticals, agrochemicals, and advanced materials.[3] While the trifluoromethyl (CF₃) group has been a workhorse in this arena, the pentafluorosulfanyl (SF₅) group has emerged as a compelling alternative, offering a distinct and often superior set of physicochemical characteristics.[1]
The SF₅ group is significantly more electronegative and lipophilic than the CF₃ group.[1] Specifically, the Hammett constant (σI) for SF₅ is +0.55, compared to +0.39 for CF₃, indicating its stronger inductive electron-withdrawing power.[1] Furthermore, the Hansch hydrophobicity constant (π) for SF₅ is 1.51, exceeding that of CF₃ (1.09).[1] This enhanced lipophilicity can lead to improved membrane permeability and bioavailability of drug candidates.[3] The larger steric volume of the SF₅ group also provides a powerful tool for modulating molecular shape and interactions with biological targets.[3]
These unique properties have led to the investigation of the SF₅ group as a bioisosteric replacement for other common chemical moieties, including the tert-butyl group, halogens, and even the nitro group.[3] The direct substitution of a CF₃ group with an SF₅ group has, in several instances, resulted in enhanced in vitro activity and improved physical properties of small molecules.[3] Notable examples include SF₅-containing analogues of the anti-malarial drug Mefloquine and the antidepressant Fluoxetine.[3]
Physicochemical Properties of 3-Fluorophenylsulfur Pentafluoride
3-Fluorophenylsulfur pentafluoride (CAS No. 1422-41-9) is a key aromatic building block for introducing the SF₅ group.[4][5] Its fundamental properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₆S | [4] |
| Molecular Weight | 222.15 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | Not explicitly available for the 3-fluoro isomer, but the 4-fluoro isomer boils at 103 °C. | [6] |
The presence of the fluorine atom on the phenyl ring, in addition to the SF₅ group, offers further opportunities for fine-tuning molecular properties and provides a potential handle for further chemical transformations.
Synthesis of 3-Fluorophenylsulfur Pentafluoride: A Methodological Overview
The synthesis of arylsulfur pentafluorides has historically been challenging, often requiring harsh reagents and yielding modest results. However, recent advancements have led to more practical and scalable methods.[2] A prevalent and effective two-step approach involves the initial formation of an arylsulfur chlorotetrafluoride intermediate, followed by a chlorine-fluorine exchange.[1][7]
General Synthetic Workflow
The synthesis of 3-Fluorophenylsulfur pentafluoride typically proceeds from the corresponding diaryl disulfide or aryl thiol.[1]
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- 5. 3-Fluorophenylsulphur pentafluoride [1422-41-9] | King-Pharm [king-pharm.com]
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